molecular formula C15H12ClN3 B6285983 2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole CAS No. 890764-10-0

2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole

Cat. No. B6285983
CAS RN: 890764-10-0
M. Wt: 269.73 g/mol
InChI Key: AOUSVJASECBRMF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole, also known as CPAP, is a phenylpyrazole compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C13H11ClN2 and a molecular weight of 226.69 g/mol. CPAP has a wide range of properties, including being a weak base, having a low melting point, and being soluble in certain organic solvents. It has been studied for its ability to act as a ligand, a chelating agent, and a catalyst in various reactions. In addition, CPAP has been investigated for its potential biomedical applications, such as its ability to inhibit the growth of certain bacteria and fungi.

Scientific Research Applications

Pharmacological Properties

Chalcones and their analogs, which include compounds like 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine, have been an area of great interest in recent years due to their array of pharmacological and biological effects . These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .

Anticonvulsant Activity

Some substances similar to 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine have shown significant anticonvulsant activity. For instance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione showed more beneficial ED50 and protective index values than the reference drug—valproic acid .

Antiprotozoal Activity

Indazole derivatives, which are structurally similar to 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine, have shown strong antiprotozoal activity . The results suggest that 2-phenyl substitution is important for the antiprotozoal activity, as this modification increased the activity 9-fold .

Antileishmanial Activity

Pyrazole-bearing compounds, like 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine, are known for their potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Antimalarial Activity

Pyrazole derivatives have also shown potent antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking

Molecular docking studies have been conducted on compounds similar to 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

properties

IUPAC Name

2-(2-chlorophenyl)-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSVJASECBRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine

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